(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone
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Overview
Description
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H12BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and bromophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,3-dimethyl-1,3-butadiene with sulfur, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the thiophene ring yields a nitrothiophene derivative, which is then reduced to the corresponding amino compound using a reducing agent such as iron and hydrochloric acid.
Attachment of the Bromophenyl Group: The final step involves the Friedel-Crafts acylation of the amino-substituted thiophene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity.
Pathways Involved: It affects signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokine production and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4,5-dimethylthiophen-3-YL)(4-chlorophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-YL)(3-bromophenyl)methanone
- (2-Amino-4,5-dimethylthiophen-3-YL)(3-(trifluoromethyl)phenyl)methanone
Uniqueness
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12BrNOS |
---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C13H12BrNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 |
InChI Key |
YDGAMYOKINBSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Br)N)C |
Origin of Product |
United States |
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